molecular formula C7H12N2OS B13249635 (2-Methoxyethyl)(1,3-thiazol-5-ylmethyl)amine

(2-Methoxyethyl)(1,3-thiazol-5-ylmethyl)amine

Cat. No.: B13249635
M. Wt: 172.25 g/mol
InChI Key: DXNSGFQKBOQPSB-UHFFFAOYSA-N
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Description

(2-Methoxyethyl)(1,3-thiazol-5-ylmethyl)amine is a chemical compound with the molecular formula C7H13N2OS It is known for its unique structure, which includes a thiazole ring and a methoxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methoxyethyl)(1,3-thiazol-5-ylmethyl)amine typically involves the reaction of 2-methoxyethanol with 1,3-thiazole-5-carboxaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction is carried out under controlled conditions, usually at room temperature, to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

(2-Methoxyethyl)(1,3-thiazol-5-ylmethyl)amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols; reactions are often conducted in polar solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

(2-Methoxyethyl)(1,3-thiazol-5-ylmethyl)amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2-Methoxyethyl)(1,3-thiazol-5-ylmethyl)amine involves its interaction with specific molecular targets. The thiazole ring can engage in π-π interactions with aromatic residues in proteins, while the methoxyethyl group can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Thiazole: A basic scaffold found in many biologically active compounds.

    (2-Methoxyethyl)amine: A simpler analogue without the thiazole ring.

    (1,3-Thiazol-5-ylmethyl)amine: Lacks the methoxyethyl group.

Uniqueness

(2-Methoxyethyl)(1,3-thiazol-5-ylmethyl)amine is unique due to the combination of the thiazole ring and the methoxyethyl group, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C7H12N2OS

Molecular Weight

172.25 g/mol

IUPAC Name

2-methoxy-N-(1,3-thiazol-5-ylmethyl)ethanamine

InChI

InChI=1S/C7H12N2OS/c1-10-3-2-8-4-7-5-9-6-11-7/h5-6,8H,2-4H2,1H3

InChI Key

DXNSGFQKBOQPSB-UHFFFAOYSA-N

Canonical SMILES

COCCNCC1=CN=CS1

Origin of Product

United States

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